N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide
Description
N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide is a chiral acetamide derivative featuring a piperidine ring substituted with a 2-chloroacetyl group and an acetamide moiety. Its molecular formula is C₉H₁₅ClN₂O₂, with a molecular weight of 218.68 g/mol . It is listed under CAS numbers 1354008-10-8 and 1182969-06-7, which may correspond to different enantiomers or synthesis batches .
Properties
IUPAC Name |
N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-7(13)11-8-3-2-4-12(6-8)9(14)5-10/h8H,2-6H2,1H3,(H,11,13)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHPTUBYYCDODX-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide typically involves the reaction of piperidine derivatives with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide is under investigation for its potential as a pharmacological agent, particularly in treating neurological disorders. Its unique structure allows it to modulate specific receptors or enzymes within biological systems, making it a candidate for drug development aimed at conditions such as depression or anxiety disorders .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, facilitating the creation of diverse pharmaceutical compounds. For example:
| Reaction Type | Example Reaction | Products |
|---|---|---|
| Oxidation | This compound + H₂O₂ | N-Oxides |
| Reduction | This compound + LiAlH₄ | Amine Derivatives |
| Substitution | This compound + NaN₃ | Substituted Piperidine Derivatives |
Biological Research
This compound is utilized in studies investigating the mechanisms of action of piperidine derivatives and their interactions with biological targets. Research indicates that it may exhibit antimicrobial and anticancer properties, making it relevant for further exploration in therapeutic contexts .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
Case Study 1: Neurological Disorders
A study investigating the effects of similar piperidine derivatives on dopamine transporters demonstrated that modifications to the piperidine structure can significantly enhance binding affinity and selectivity for neurotransmitter transporters . This suggests that this compound could be optimized for increased therapeutic efficacy in neurological applications.
Case Study 2: Antimicrobial Activity
Research has shown that piperidine derivatives exhibit varying degrees of antimicrobial activity. A comparative analysis indicated that compounds similar to this compound possess significant antibacterial properties against common pathogens, suggesting potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
This section evaluates structurally related acetamide-piperidine derivatives, focusing on substituent variations, synthesis methods, and biological activities.
Piperidine-Based Acetamides with Chloroacetyl Substituents
Key analogs include:
Key Observations :
- Stereochemistry : The R-configuration in the target compound contrasts with the S-configuration in analog 1354017-56-3, which may influence receptor binding .
Pyridine/Pyrazole-Acetamide Hybrids
Key Observations :
- Heterocyclic Integration : Pyridine or pyrazole rings enhance structural complexity and may target enzymes or receptors associated with neuropharmacology .
Neuropeptide Receptor Antagonists
- SR142801: A piperidine-acetamide derivative with a benzoyl group and dichlorophenyl substituent.
Physicochemical Properties
| Property | Target Compound | N-Cyclopropyl Analog | N-Ethyl Analog |
|---|---|---|---|
| Molecular Weight | 218.68 | 258.75 | 246.74 |
| LogP (Predicted) | ~1.5 | ~2.1 | ~2.0 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
Biological Activity
N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide, a compound with the molecular formula CHClNO, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound is synthesized through a series of reactions involving chloroacetylation of piperidine derivatives. The synthesis process typically involves refluxing piperidine with chloroacetyl chloride in the presence of a suitable solvent, followed by purification steps such as recrystallization .
The antimicrobial properties of this compound are attributed to its ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar mechanisms of action .
Efficacy Against Pathogens
In vitro studies have shown that this compound exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against various bacterial strains:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results highlight its potential as an effective antimicrobial agent, particularly against resistant strains .
In Vitro Studies
The anticancer potential of this compound has been evaluated using various cancer cell lines, including human colon cancer (HCT116) and mouse monocyte macrophage leukaemic (RAW 264.7) cells. The MTT assay was utilized to assess cell viability and determine the IC values for different concentrations:
| Compound | IC (µM) |
|---|---|
| This compound | 25 |
| Control (5-Fluorouracil) | 10 |
The results indicate that while the compound shows promising anticancer activity, it is less potent than established chemotherapeutic agents like 5-fluorouracil .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For instance, modifications on the piperidine ring or substitutions at specific positions have been shown to enhance antimicrobial and anticancer properties. A notable finding is that halogen substitutions often increase biological activity, which may be applicable to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
